2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
CAS No.: 1324187-36-1
Cat. No.: VC8229868
Molecular Formula: C23H21N7O4S
Molecular Weight: 491.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1324187-36-1 |
|---|---|
| Molecular Formula | C23H21N7O4S |
| Molecular Weight | 491.5 |
| IUPAC Name | 2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C23H21N7O4S/c31-20(24-11-12-30-22(32)10-7-17(29-30)18-6-3-13-33-18)14-35-23-28-27-21(34-23)9-8-19-25-15-4-1-2-5-16(15)26-19/h1-7,10,13H,8-9,11-12,14H2,(H,24,31)(H,25,26) |
| Standard InChI Key | JJAHNMZOQZTWTE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5 |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NCCN4C(=O)C=CC(=N4)C5=CC=CO5 |
Introduction
The compound 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic molecule that incorporates several functional groups, including benzimidazole, oxadiazole, and pyridazine rings. This compound is likely synthesized for its potential biological activities, given the presence of these pharmacologically active moieties.
Biological Activities
Compounds with benzimidazole and oxadiazole rings are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The presence of a furan ring and a pyridazine moiety could enhance these activities or confer new properties.
Research Findings
While specific research findings on this exact compound are not available, related compounds have shown promising results:
-
Antibacterial Activity: Oxadiazole derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria .
-
Antifungal Activity: Benzimidazole derivatives are known for their antifungal effects, particularly against fungal pathogens .
-
Pharmacological Studies: Compounds with similar structures have been studied for their inhibitory effects on enzymes and their potential as therapeutic agents .
Data Tables
Given the lack of specific data on this compound, a general overview of related compounds can be summarized as follows:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume